molecular formula C19H19F3N2O2 B2840073 N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2320536-81-8

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No. B2840073
CAS RN: 2320536-81-8
M. Wt: 364.368
InChI Key: OPSXFRYMXMUWAK-UHFFFAOYSA-N
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Description

“N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” is a chemical compound that likely belongs to the class of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The trifluoroethoxy group attached to the azetidine ring is a type of ether group, which is known for its stability and resistance to hydrolysis .

Scientific Research Applications

Ring-Expansion Reactions and Functionalized Azetidines

Functionalized azetidines, such as those derived from N-benzhydryl-related compounds, have been a focus of research due to their potential applications in synthesizing diverse organic molecules. For example, the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde can yield functionalized azetidines, 2,3-dihydrofurans, or unorthodox dioxa-3-azabicyclonone-4-ene motifs, depending on the conditions used. These reactions demonstrate the versatility of azetidine derivatives in organic synthesis, offering pathways to various complex structures (Suraj & K. Swamy, 2022).

Synthesis of 3-Oxo- and 3-Ethylideneazetidine Derivatives

The preparation and transformation of 3-azetidinones, including those with different N-substituents leading to 3-ethylideneazetidines, showcase the synthetic versatility of azetidine derivatives. This research is relevant for the projected synthesis of complex azetidine-based compounds, such as polyoximic acid. These studies highlight the importance of azetidine derivatives in the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science (H. Bauman & R. Duthaler, 1988).

Antimicrobial and Antitubercular Activities

Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. This research exemplifies the potential of azetidine derivatives in developing new antimicrobial and antitubercular agents, offering a promising avenue for the discovery of novel therapeutics. The study demonstrates the biological relevance of azetidine derivatives beyond their chemical properties, highlighting their potential in drug discovery (K. Ilango & S. Arunkumar, 2011).

Dopamine Antagonist Activity

Azetidine derivatives have also been evaluated for their potency as dopaminergic antagonists. This research underscores the significance of azetidine derivatives in neuroscience and pharmacology, particularly in the context of designing drugs that can modulate dopaminergic systems for therapeutic purposes (Shashikant D. Metkar, M. Bhatia, & U. Desai, 2013).

Ozone-Mediated Cleavage

The study on ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters, leading to novel deprotection strategies for aziridines, reflects the chemical ingenuity in manipulating azetidine and related compounds. Such chemical transformations are crucial for the advancement of synthetic methodologies in organic chemistry (A. Patwardhan et al., 2005).

Future Directions

The future research directions for this compound could involve studying its biological activity, as many azetidine derivatives are known to be biologically active . Additionally, further studies could focus on developing new synthetic routes for this compound.

properties

IUPAC Name

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)13-26-16-11-24(12-16)18(25)23-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSXFRYMXMUWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

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